5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid
Description
Structure and Functional Groups:
The compound features a pyrazole ring substituted with an ethoxycarbonyl group (-COOEt) at position 5 and a methyl group at position 2. This pyrazole moiety is linked to a benzoic acid scaffold via a nitrogen atom at position 1 of the pyrazole, with a methoxy (-OCH₃) group at position 2 of the benzene ring. The ethoxycarbonyl group enhances lipophilicity, while the carboxylic acid (-COOH) provides hydrogen-bonding capacity, critical for intermolecular interactions .
Coupling reactions between pyrazole intermediates and substituted benzoic acid precursors.
Ester hydrolysis (if starting from methyl/ethyl esters) to yield the free carboxylic acid.
Protection/deprotection strategies for functional groups to avoid side reactions .
Potential Applications: Pyrazole-benzoic acid hybrids are widely explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Properties
CAS No. |
637318-31-1 |
|---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5-(5-ethoxycarbonyl-3-methylpyrazol-1-yl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-4-22-15(20)12-7-9(2)16-17(12)10-5-6-13(21-3)11(8-10)14(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
JRLVKJBUSKPFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC(=C(C=C2)OC)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the ethoxycarbonyl and methyl groups. The final step involves the coupling of the pyrazole derivative with a methoxybenzoic acid derivative under suitable reaction conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Impact of Substituents :
Key Observations :
Hydrogen Bonding and Crystallographic Properties
Hydrogen Bonding Networks :
Thermal Stability :
- Pyrazole derivatives with methoxy/methyl groups (e.g., , mp = 177.8°C) demonstrate higher melting points than purely aliphatic analogues, suggesting the target compound has moderate thermal stability .
Research Tools and Methodologies
Limitations :
- No direct crystallographic or pharmacological data for the target compound are available in the evidence.
- Comparisons rely on extrapolation from structurally related molecules.
Biological Activity
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid, with the CAS number 637318-31-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.3 g/mol
- Structure : The compound features a pyrazole ring and a methoxybenzoic acid moiety, contributing to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using assays such as the DPPH radical scavenging test. Results suggest that it effectively reduces oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage associated with various diseases .
3. Anti-inflammatory Effects
Research indicates that 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions. This effect is attributed to the modulation of the NF-kB signaling pathway .
The biological activities of this compound are primarily linked to its structural features:
- Pyrazole Ring : Known for its ability to interact with various biological targets, the pyrazole ring enhances the compound's affinity for enzymes involved in inflammation and microbial resistance.
- Carboxylic Acid Group : This functional group plays a critical role in binding interactions with proteins and enzymes, facilitating its pharmacological effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
